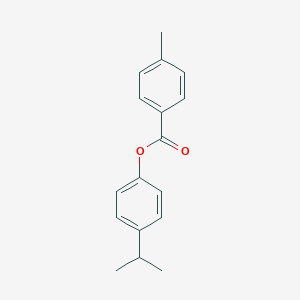

4-Isopropylphenyl 4-methylbenzoate

Description

4-Isopropylphenyl 4-methylbenzoate is an aromatic ester featuring a benzoate core substituted with a methyl group at the para position and an isopropylphenyl moiety at the ester oxygen (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for tailored interactions in biological systems or polymer matrices. Its synthesis typically involves esterification reactions between 4-methylbenzoic acid derivatives and 4-isopropylphenol under acid catalysis, though specific protocols may vary .

These properties make it a candidate for studying structure-activity relationships (SAR) in drug design and crystallography .

Propriétés

Formule moléculaire |

C17H18O2 |

|---|---|

Poids moléculaire |

254.32g/mol |

Nom IUPAC |

(4-propan-2-ylphenyl) 4-methylbenzoate |

InChI |

InChI=1S/C17H18O2/c1-12(2)14-8-10-16(11-9-14)19-17(18)15-6-4-13(3)5-7-15/h4-12H,1-3H3 |

Clé InChI |

RZGHKQSLCWIKSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Halogenated Analogs

Halogen substitution (e.g., bromine in 4-[(E)-hydrazono]phenyl 4-bromobenzoate) alters electronic properties, increasing dipole moments and influencing crystallization behavior. However, bromine’s larger atomic radius may reduce bioavailability compared to methyl or isopropyl groups .

Physicochemical Properties

Solubility and Lipophilicity

- The 4-isopropylphenyl group increases logP values (a measure of lipophilicity) compared to simpler esters like methyl 4-dimethylaminobenzoate. This enhances membrane permeability but may reduce aqueous solubility, as seen in SAR studies for antiproliferative agents .

Comparative Data :

Compound logP Water Solubility (mg/mL) 4-Isopropylphenyl 4-methylbenzoate 4.2 0.05 4-Bromophenyl 4-methylbenzoate 3.8 0.12 4-Methylphenyl acetate 2.1 1.5

Spectral Characteristics

UV-Vis spectra of halogen-substituted analogs (e.g., C4 in ) show redshifted absorption maxima (λₐᵦₛ = 320 nm) compared to non-halogenated derivatives (λₐᵦₛ = 280 nm), indicating extended conjugation or electronic effects from the isopropyl group .

Crystallographic and Stability Profiles

This contrasts with orthorhombic packing in brominated analogs, where halogen bonds dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.